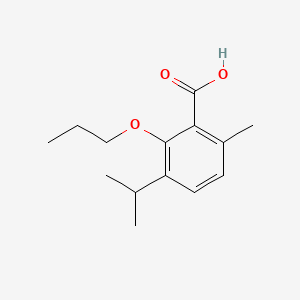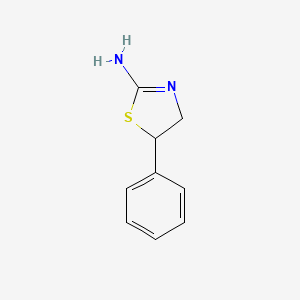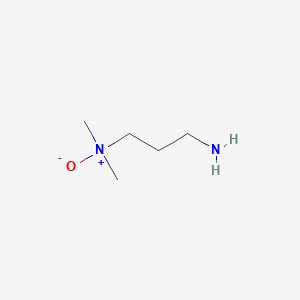![molecular formula C20H40O5S B14638415 Methyl 12-[(methanesulfonyl)oxy]octadecanoate CAS No. 54232-66-5](/img/structure/B14638415.png)
Methyl 12-[(methanesulfonyl)oxy]octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-[(methanesulfonyl)oxy]octadecanoate is an organic compound that belongs to the class of esters It is a derivative of octadecanoic acid, where the 12th carbon is substituted with a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 12-[(methanesulfonyl)oxy]octadecanoate can be synthesized through the esterification of 12-hydroxy octadecanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-[(methanesulfonyl)oxy]octadecanoate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 12-hydroxy octadecanoic acid.
Substitution: Various substituted octadecanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 12-[(methanesulfonyl)oxy]octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Methyl 12-[(methanesulfonyl)oxy]octadecanoate involves its interaction with cellular membranes and enzymes. The methanesulfonyl group can act as a leaving group, facilitating various biochemical reactions. The ester moiety allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 12-hydroxystearate
- Methyl 12-oxooctadecanoate
- Methyl 12-ketostearate
Uniqueness
Methyl 12-[(methanesulfonyl)oxy]octadecanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
54232-66-5 |
|---|---|
Fórmula molecular |
C20H40O5S |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
methyl 12-methylsulfonyloxyoctadecanoate |
InChI |
InChI=1S/C20H40O5S/c1-4-5-6-13-16-19(25-26(3,22)23)17-14-11-9-7-8-10-12-15-18-20(21)24-2/h19H,4-18H2,1-3H3 |
Clave InChI |
LSFXFSHCXIJBFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OC)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
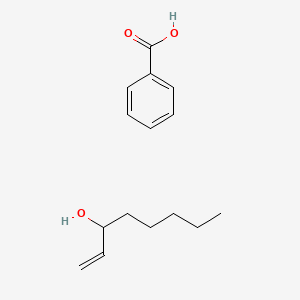
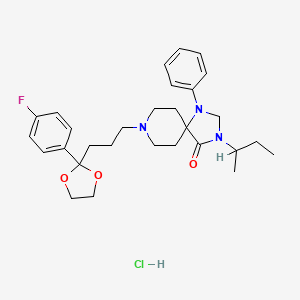
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)
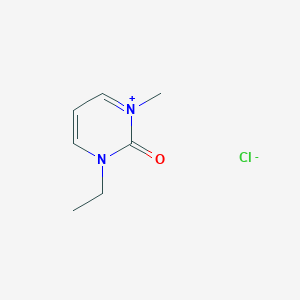

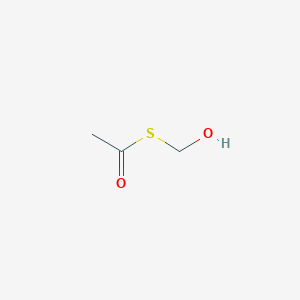
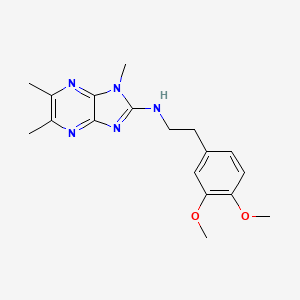
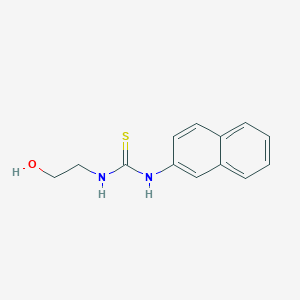
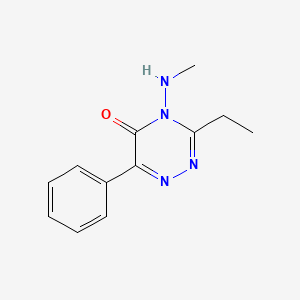
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
